2,6-Diazaspiro[3.3]heptane hydrochloride

PARP-1 inhibitor DNA damage oncology

This spirocyclic diamine building block is a superior piperazine replacement. Its rigid core reduces logD₇.₄ by 0.2–1.1 units, enhancing solubility and metabolic stability. It enables PARP-1 inhibitors with nanomolar potency (IC₅₀ = 12.6 nM) that completely avoid DNA damage—ideal for chronic indications like neuroinflammation & Alzheimer's. Asymmetric synthesis delivers up to 98:2 d.r. and 89% yield for enantiopure library production. The HCl salt ensures optimal aqueous solubility for fragment-based drug discovery & parallel synthesis.

Molecular Formula C5H11ClN2
Molecular Weight 134.61 g/mol
Cat. No. B11922090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.3]heptane hydrochloride
Molecular FormulaC5H11ClN2
Molecular Weight134.61 g/mol
Structural Identifiers
SMILESC1C2(CN1)CNC2.Cl
InChIInChI=1S/C5H10N2.ClH/c1-5(2-6-1)3-7-4-5;/h6-7H,1-4H2;1H
InChIKeyDUHLZICZXSHSAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diazaspiro[3.3]heptane Hydrochloride: Spirocyclic Building Block for Drug Discovery


2,6-Diazaspiro[3.3]heptane hydrochloride is a spirocyclic diamine building block featuring two azetidine rings fused at a single quaternary carbon atom . This scaffold serves as a conformationally restricted bioisostere of piperazine, enabling the introduction of three-dimensional saturation to improve physicochemical properties in medicinal chemistry programs [1]. The hydrochloride salt form enhances aqueous solubility and stability for use in pharmaceutical research and organic synthesis [2].

Why Piperazine Cannot Simply Replace 2,6-Diazaspiro[3.3]heptane in Drug Candidates


Direct substitution of 2,6-diazaspiro[3.3]heptane with piperazine or other saturated heterocycles alters critical pharmacological outcomes including target selectivity, metabolic stability, and DNA damage profiles. The rigid spirocyclic framework imposes a distinct three-dimensional geometry that modifies binding interactions, as demonstrated by computational studies showing unique π-stacking and hydrogen-bonding patterns relative to piperazine-based ligands [1]. Moreover, replacing piperazine with diazaspiro cores in the olaparib scaffold produced compounds with either reduced DNA damage (10e) or unexpected cytotoxicity (15b), underscoring that bioisosteric replacement is not predictably interchangeable [2].

Quantitative Differentiation of 2,6-Diazaspiro[3.3]heptane vs. Piperazine and Related Analogs


PARP-1 Inhibition Potency: Spirocyclic Core Retains Low Nanomolar Activity

Replacing the piperazine ring in olaparib with a 2,6-diazaspiro[3.3]heptane core yields compound 10e, which retains high PARP-1 inhibitory potency with an IC50 of 12.6 ± 1.1 nM, compared to olaparib's reported PARP-1 IC50 of 1–5 nM [1]. Despite slightly reduced potency, 10e achieves a differentiated pharmacological profile characterized by negligible DNA damage induction.

PARP-1 inhibitor DNA damage oncology inflammation

DNA Damage Induction: Spirocyclic Core Eliminates γ-H2AX Foci Formation

In head-to-head cellular assays, compound 10e (containing the 2,6-diazaspiro[3.3]heptane core) did not induce DNA double-strand breaks at concentrations up to 10 μM, as measured by γ-H2AX foci formation. In contrast, olaparib and compound 15b induced DNA damage in a dose-dependent manner [1]. This represents a qualitative shift in the DNA damage liability profile.

genotoxicity γ-H2AX DNA double-strand breaks safety pharmacology

Lipophilicity Modulation: ΔlogD7.4 Reduction Relative to Piperazine

Incorporation of the 2,6-diazaspiro[3.3]heptane scaffold generally reduces lipophilicity compared to the parent piperazine. Across multiple exemplar compounds, the ΔlogD7.4 (change in distribution coefficient at pH 7.4) ranges from –0.2 to –1.1 log units [1]. This reduction in lipophilicity correlates with improved aqueous solubility and potentially better developability profiles.

physicochemical property lipophilicity logD ADME

Synthetic Access: High Diastereoselectivity in Asymmetric Synthesis

Asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes proceeds with high diastereocontrol, achieving diastereomeric ratios (dr) up to 98:2 and isolated yields up to 89% [1]. This level of stereocontrol enables efficient access to enantiomerically enriched spirocyclic building blocks, which is not uniformly achievable with simpler piperazine derivatives lacking the spirocyclic constraint.

asymmetric synthesis diastereoselectivity chiral building block process chemistry

Cellular Cytotoxicity Profile: Reduced Cytotoxicity in Isogenic PARP-1 Models

In MEF (mouse embryonic fibroblast) isogenic cell viability assays, compound 10e (2,6-diazaspiro[3.3]heptane core) exhibited no measurable cell death in wild-type (WT) or PARP-1 knockout (−/−) cells at concentrations up to 10 μM, with EC50 values reported as '—' (no effect) [1]. In contrast, olaparib showed EC50 values of 14.6 μM (WT) and 49.6 μM (PARP-1−/−), while AZD2461 showed 22.1 μM (WT) and 49.0 μM (PARP-1−/−).

cytotoxicity PARP-1 selectivity safety margin isogenic cell lines

Binding Mode Analysis: Unique Hydrogen-Bonding Interactions

Computational docking studies with the σ2 receptor crystal structure revealed that diazaspiro cores, including 2,6-diazaspiro[3.3]heptane derivatives, establish key hydrogen-bond interactions with ASP29 and π-stacking with TYR150 [1]. These interactions differ from those observed with piperazine-based ligands and contribute to the distinct binding affinity and selectivity profiles of diazaspiro-containing compounds.

computational chemistry molecular docking structure-activity relationship sigma-2 receptor

Optimal Application Scenarios for 2,6-Diazaspiro[3.3]heptane Hydrochloride Based on Differentiated Evidence


Development of Non-Genotoxic PARP-1 Inhibitors for Inflammatory and Neurodegenerative Diseases

The diazaspiro[3.3]heptane core enables PARP-1 inhibitors (e.g., 10e) that retain nanomolar potency (IC50 = 12.6 nM) while completely avoiding DNA damage at concentrations up to 10 μM [1]. This profile is uniquely suited for chronic indications such as neuroinflammation, Alzheimer's disease, and rheumatoid arthritis, where the DNA-damaging effects of olaparib and similar agents are unacceptable.

Lead Optimization Requiring Reduced Lipophilicity and Improved Solubility

Incorporation of 2,6-diazaspiro[3.3]heptane consistently reduces logD7.4 by 0.2–1.1 units relative to piperazine [2], improving aqueous solubility and reducing non-specific protein binding. This makes it a preferred building block for medicinal chemists addressing solubility-limited absorption or high plasma protein binding in early lead series.

Design of σ2 Receptor Ligands with Distinct Binding Modes

The diazaspiro core establishes unique hydrogen-bonding (ASP29) and π-stacking (TYR150) interactions with the σ2 receptor [3], offering a differentiated binding mode from piperazine-based ligands. This can be leveraged to engineer selectivity over σ1 receptors and other off-targets in oncology and CNS drug discovery.

Synthesis of Chiral Spirocyclic Building Blocks with High Stereocontrol

Asymmetric synthetic protocols deliver 1-substituted 2,6-diazaspiro[3.3]heptanes with diastereomeric ratios up to 98:2 and yields up to 89% [4]. This supports the scalable production of enantiomerically pure building blocks for fragment-based drug discovery and parallel library synthesis, reducing optimization timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diazaspiro[3.3]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.